Dicyclohexylborane

Catalog No.
S1503655
CAS No.
1568-65-6
M.F
C12H22B
M. Wt
177.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylborane

CAS Number

1568-65-6

Product Name

Dicyclohexylborane

Molecular Formula

C12H22B

Molecular Weight

177.12 g/mol

InChI

InChI=1S/C12H22B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

LUHUASWMJCSDTG-UHFFFAOYSA-N

SMILES

[B](C1CCCCC1)C2CCCCC2

Synonyms

Dicyclohexylborane

Canonical SMILES

[B](C1CCCCC1)C2CCCCC2
  • Lewis acid: DCHB acts as a Lewis acid, accepting electron pairs from Lewis bases to form Lewis adducts. This property makes it valuable in various reactions, including hydroboration-oxidation, a versatile method for introducing an alcohol functional group to alkenes .
  • Nucleophilic scavenger: DCHB readily reacts with nucleophiles, molecules that donate electron pairs. This characteristic makes it useful for removing unwanted nucleophiles from reaction mixtures, preventing undesired side reactions.

Here are some specific examples of how DCHB is utilized in scientific research:

  • Organic synthesis: DCHB plays a crucial role in hydroboration-oxidation, a two-step process for converting alkenes into alcohols with high regioselectivity and stereoselectivity. This reaction is employed in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and polymers.
  • Catalysis: DCHB can be employed as a catalyst in certain reactions, facilitating the conversion of reactants to products. For instance, DCHB-mediated ring-opening polymerization of cyclic ethers has been explored for the synthesis of various polymers.
  • Organometallic chemistry: DCHB serves as a precursor for the synthesis of other organoborane reagents, which are compounds containing boron-carbon bonds. These organoborane reagents find applications in organic synthesis, catalysis, and materials science.

Dicyclohexylborane is an organoboron compound characterized by the formula C12H23B. It appears as a stable white solid and is synthesized primarily through the hydroboration of cyclohexene using borane in tetrahydrofuran or dimethyl sulfide solvents. Its structure consists of two cyclohexyl groups bonded to a boron atom, which imparts unique reactivity and stability compared to other boranes .

Dicyclohexylborane is flammable and reacts readily with water. It can cause irritation upon contact with skin and eyes. Standard laboratory practices for handling flammable and air-sensitive chemicals should be followed when working with dicyclohexylborane [].

Additional Information

Dicyclohexylborane derivatives, such as dicyclohexyliodoborane (Chx2BI), find use in more specific organic transformations like enolboration and stereoselective aldol additions [].

Please Note:

  • The information provided is for informational purposes only and should not be used for any practical applications without proper training and supervision from a qualified professional.
  • Dicyclohexylborane can be harmful if mishandled. Refer to safety data sheets (SDS) for specific handling procedures.
, notably:

  • Hydroboration: It adds across double and triple bonds of alkenes and alkynes, forming organoboranes that can be further oxidized to alcohols. This reaction proceeds via a concerted mechanism leading to syn-addition .
  • Oxidation: Treatment with hydrogen peroxide and a base converts the organoborane to the corresponding alcohol through a stereospecific mechanism .
  • Reactions with Carbonyl Compounds: Dicyclohexylborane can react with α,β-acetylenic ketones to generate allenoxyborinates, which can further react with excess ketone to yield complex products .

While specific biological activity data on dicyclohexylborane is limited, organoboron compounds generally exhibit low toxicity and have been explored for potential pharmaceutical applications. Their ability to form stable complexes with biological molecules may offer avenues for drug development and targeted therapies.

Dicyclohexylborane can be synthesized through the following methods:

  • Hydroboration of Cyclohexene: The most common method involves the reaction of cyclohexene with borane in tetrahydrofuran or dimethyl sulfide, resulting in dicyclohexylborane as a product.
  • Reactions with Boron Trifluoride: Another method involves the reaction of boron trifluoride with cyclohexene under controlled conditions .

Dicyclohexylborane has several applications in organic chemistry:

  • Reducing Agent: It is frequently used as a reducing agent in various synthetic pathways.
  • Synthesis of Alcohols: Its hydroboration capabilities make it valuable for synthesizing alcohols from alkenes and alkynes.
  • Intermediate in Organic Synthesis: It serves as an intermediate in complex synthetic routes, including those leading to pharmaceuticals and agrochemicals .

Interaction studies involving dicyclohexylborane primarily focus on its reactivity with other organic substrates. For example, its interactions with carbonyl compounds lead to the formation of new carbon-boron bonds, which are pivotal in synthesizing various organic molecules. Additionally, studies have shown that it can form stable complexes with phosphines and other nucleophiles .

Similar Compounds: Comparison

Dicyclohexylborane shares similarities with other organoboron compounds but exhibits unique characteristics that set it apart. Below are some comparable compounds:

Compound NameStructureUnique Features
Tri-n-butylboraneC12H27BMore sterically hindered; less stable than dicyclohexylborane.
DisiamylboraneC12H26BExhibits higher reactivity towards alkenes; less thermally stable.
9-BorabicyclononaneC9H15BUsed for selective hydroboration; more reactive than dicyclohexylborane.

Dicyclohexylborane's improved thermal stability compared to disiamylborane makes it preferable for certain synthetic applications. Its steric bulk allows for selective hydroboration reactions, particularly advantageous when dealing with hindered alkenes .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Dicyclohexylborane

Dates

Modify: 2023-08-15

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